(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions. This step forms the 2-thioxothiazolidin-4-one ring structure.
Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thiazolidinone core.
Formation of the Furan-2-yl Allylidene Moiety: The final step involves the condensation of the furan-2-yl aldehyde with the thiazolidinone derivative to form the (Z)-5-((E)-3-(furan-2-yl)allylidene) moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the double bonds in the allylidene moiety, resulting in the formation of saturated derivatives.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound exhibits significant antimicrobial and anti-inflammatory activities. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicine, the compound’s anticancer properties are of particular interest. Research has shown that it can induce apoptosis in cancer cells, making it a promising lead compound for the development of new anticancer drugs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents, leading to variations in biological activity.
Furan-2-yl Derivatives: Compounds with a furan ring exhibit similar reactivity but may differ in their overall biological and chemical properties.
Methoxyphenyl Derivatives: These compounds have a methoxy group on the phenyl ring, which can influence their reactivity and biological activity.
Uniqueness
The uniqueness of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one lies in its combination of structural features, which confer a broad spectrum of reactivity and biological activity. The presence of the furan ring, methoxyphenyl group, and thioxothiazolidinone core allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-20-13-9-7-12(8-10-13)18-16(19)15(23-17(18)22)6-2-4-14-5-3-11-21-14/h2-11H,1H3/b4-2+,15-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEBBWIGHFOWAN-RPGBBNPCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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